molecular formula C11H8ClNO2 B14368874 (5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one CAS No. 90141-16-5

(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one

Cat. No.: B14368874
CAS No.: 90141-16-5
M. Wt: 221.64 g/mol
InChI Key: CGIXSFFGQXOJJF-UHFFFAOYSA-N
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Description

(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a 4-chlorophenyl group and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one typically involves the reaction of 4-chlorobenzaldehyde with 4-methylfuran-2(5H)-one in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.

    1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: A compound with a triazole ring and multiple chlorine substitutions.

Uniqueness

(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one is unique due to its specific structural features, such as the combination of a furan ring with a chlorophenyl and imino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

90141-16-5

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

5-(4-chlorophenyl)imino-4-methylfuran-2-one

InChI

InChI=1S/C11H8ClNO2/c1-7-6-10(14)15-11(7)13-9-4-2-8(12)3-5-9/h2-6H,1H3

InChI Key

CGIXSFFGQXOJJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC1=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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